molecular formula C16H33IOSn B15411001 4-Iodo-4-(tributylstannyl)but-3-en-1-ol CAS No. 616242-55-8

4-Iodo-4-(tributylstannyl)but-3-en-1-ol

Cat. No.: B15411001
CAS No.: 616242-55-8
M. Wt: 487.0 g/mol
InChI Key: MULSUSKFFKLHBA-UHFFFAOYSA-N
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Description

4-Iodo-4-(tributylstannyl)but-3-en-1-ol is a specialized bifunctional reagent that integrates an iodinated alkene with a tributylstannyl group, making it a valuable intermediate for Palladium-catalyzed cross-coupling reactions, particularly Stille coupling . This compound is designed for advanced synthetic applications in medicinal chemistry and drug discovery, where it can be used to construct complex molecular architectures. Its structure is particularly suited for introducing functionalized alkenyl segments into target molecules. The presence of the pendant hydroxyl group offers a handle for further synthetic manipulation, allowing researchers to diversify the compound's functionality after the key coupling step . Similar stannane reagents are frequently employed in the synthesis of nucleoside analogues for antiviral and anticancer evaluation , as well as in the preparation of complex macrolides and other natural product derivatives with potential bioactivity . As a reagent, it facilitates efficient carbon-carbon bond formation, a fundamental transformation in constructing pharmacologically active compounds. This product is intended for use by qualified researchers in a laboratory setting only. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

616242-55-8

Molecular Formula

C16H33IOSn

Molecular Weight

487.0 g/mol

IUPAC Name

4-iodo-4-tributylstannylbut-3-en-1-ol

InChI

InChI=1S/C4H6IO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3;

InChI Key

MULSUSKFFKLHBA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCCO)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The iodine substituent in the target compound distinguishes it from non-halogenated analogs, enabling iodination pathways or Suzuki-Miyaura cross-couplings.
  • Compared to aryl-substituted analogs like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, the target compound lacks aromaticity but offers enhanced metallophilic reactivity .

Stille Coupling Efficiency

The tributylstannyl group facilitates high-yielding Stille couplings. For example:

  • 2-(Tributylstannyl)furan reacts with aryl halides in THF at 60°C to yield heterocyclic products (70–95% yields) .
  • The iodine in the target compound may allow sequential coupling strategies, as demonstrated in one-pot Sonogashira-Stille reactions .

Substitution Reactions

The C–I bond in 4-Iodo-4-(tributylstannyl)but-3-en-1-ol can undergo nucleophilic substitution, similar to 17-iodoandrosta-5,16-dien-3β-ol in steroid synthesis . This contrasts with non-iodinated analogs, which require alternative leaving groups for functionalization.

Q & A

Q. What are the key synthetic routes for preparing 4-Iodo-4-(tributylstannyl)but-3-en-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically begins with but-3-en-1-ol derivatives, where sequential functionalization introduces the iodine and tributylstannyl groups. For example, Mitsunobu reactions can protect the hydroxyl group during tin incorporation (e.g., using tributylstannyl chloride under inert conditions) . Iodination at the 4-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane. Optimization includes:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Stille coupling compatibility.
  • Temperature control : Low temperatures (−78°C to 0°C) minimize undesired side reactions.
  • Protecting groups : tert-Butyldimethylsilyl (TBS) ethers protect the alcohol during tin/iodine installation .

Q. What spectroscopic techniques are most effective for characterizing 4-Iodo-4-(tributylstannyl)but-3-en-1-ol, and what spectral signatures should researchers prioritize?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Look for vinyl proton signals (δ 5.2–6.0 ppm, doublets or triplets) and hydroxyl protons (δ 1.5–2.5 ppm, broad).
  • ¹³C NMR : Identify the stannyl-bearing carbon (δ 10–30 ppm) and iodine-adjacent carbon (δ 50–70 ppm) .
  • ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms tributylstannyl incorporation .
  • IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) validate structural features .

Advanced Research Questions

Q. How do steric and electronic effects of the tributylstannyl and iodo substituents influence the reactivity of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The bulky tributylstannyl group slows transmetallation in Stille couplings. Use smaller ligands (e.g., AsPh₃) or elevated temperatures to mitigate steric hindrance.
  • Electronic effects : The electron-withdrawing iodine increases electrophilicity at the adjacent carbon, favoring oxidative addition in Pd-mediated reactions. Comparative studies with non-iodinated analogs (e.g., 4-tributylstannylbut-3-en-1-ol) can isolate electronic contributions .

Q. What strategies can resolve contradictory data regarding the stability of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol under different storage conditions?

  • Methodological Answer : Contradictions often arise from moisture sensitivity or light-induced degradation. Systematic approaches include:
  • Controlled stability assays : Store aliquots under argon (−20°C), nitrogen (room temperature), and ambient conditions. Monitor decomposition via TLC or GC-MS every 24 hours.
  • Degradation product analysis : Identify iodinated byproducts (e.g., 4-iodobut-3-en-1-ol) or tin oxides using high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol in multi-step synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) models:
  • Transition-state analysis : Calculate activation energies for competing pathways (e.g., Stille vs. Suzuki couplings).
  • Electrostatic potential maps : Visualize electron-deficient regions (iodine) and nucleophilic sites (stannyl group) to predict cross-coupling regioselectivity.
  • Validation : Compare computational predictions with experimental outcomes using kinetic isotope effects or substituent variation studies .

Data Analysis and Presentation Guidelines

  • Statistical rigor : Use descriptive statistics (mean ± SD) for reaction yields and purity assessments. For stability studies, apply time-series regression to model degradation rates .
  • Graphical clarity : Present NMR/IR spectra with annotated peaks and coupling constants. For computational data, include optimized molecular geometries and electrostatic maps .

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